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Compound of Interest

Compound Name: 6-Chloroquinolin-2-amine

Cat. No.: B108063

An In-depth Technical Guide to 6-Chloroquinolin-2-amine and Related Compounds

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive review of 6-Chloroquinolin-2-amine and its
structurally related analogs, focusing on their synthesis, physicochemical properties, and
significant biological activities. The quinoline scaffold is a privileged structure in medicinal
chemistry, forming the core of numerous therapeutic agents.[1][2] Chlorine-containing
compounds, in particular, are prevalent in FDA-approved drugs, highlighting the importance of
halogenated heterocycles in drug design.[3] This document summarizes key research findings,
presents quantitative data in accessible formats, details experimental protocols, and visualizes
complex processes to support ongoing research and development efforts in this area.

Physicochemical Properties

The substitution pattern of the chlorine and amine groups on the quinoline ring system
significantly influences the molecule's chemical and physical properties. A summary of these
properties for 6-Chloroquinolin-2-amine and several of its isomers is presented below.
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Molecular .
Compound Molecular . Key Physical
CAS Number Weight ( g/mol .
Name Formula ) Properties
6-Chloroquinolin- )
] 18672-02-1[4] CoH7CIN2[4][5] 178.62[4][5] Purity: 95%][4]
2-amine
Melting Point:
o 149°C; Boiling
2-Chloroquinolin- )
] 238756-47-3[5] CoH7CIN2[5] 178.62[5] Point: 352.8°C
6-amine )
(Predicted);
Solid[6]
4-Chloroquinolin-
_ 20151-42-2[7] CoH7CIN2[7] 178.62[7] -
2-amine
6-Chloroquinolin-
_ - CoH7CIN2[8] 178.62[8] logP: 2.18[8]
4-amine
7-Chloroquinolin-
6312-75-0[9] CsH7CIN2[9] 178.62[9] -

6-amine

Synthesis and Experimental Protocols

The synthesis of substituted 2-aminoquinolines often leverages advanced cross-coupling
methodologies. The Buchwald-Hartwig amination is a particularly effective method for creating
C-N bonds, which is central to the construction of these scaffolds.

Key Experimental Protocol: Sequential Buchwald-
Hartwig Amination

A highly effective route for preparing 6-heterocyclic substituted 2-aminoquinolines involves a
selective and sequential Buchwald-Hartwig amination strategy starting from 6-bromo-2-
chloroquinoline.[10]

Objective: To selectively functionalize the C6 position with a cyclic amine followed by the
introduction of an amino group at the C2 position.

Step 1: Selective Amination of Aryl Bromide (C6 Position)
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Reactants: 6-bromo-2-chloroquinoline is reacted with a desired cyclic amine.

Catalyst System: A palladium catalyst (e.g., Pdz(dba)s) and a suitable phosphine ligand (e.g.,
Xantphos) are used.

Base and Solvent: A base such as cesium carbonate (Cs2COs) is used in a solvent like
toluene.

Conditions: The reaction mixture is heated under an inert atmosphere. The key to this step is
the selective reaction at the more reactive aryl bromide site while the heteroaryl chloride at
the C2 position remains intact.[10]

Workup and Purification: Standard aqueous workup followed by column chromatography
yields the 6-heterocyclic-2-chloroquinoline intermediate.

Step 2: Amination of Heteroaryl Chloride (C2 Position)

Reactant: The 6-heterocyclic-2-chloroquinoline intermediate from Step 1.

Amine Source: Lithium bis(trimethylsilylyamide (LIHMDS) is utilized as an ammonia
equivalent.[10]

Catalyst System: A similar palladium-phosphine catalyst system is employed.

Conditions: The reaction is typically run at an elevated temperature in a suitable solvent
(e.g., toluene or dioxane).

Workup and Purification: Quenching of the reaction followed by extraction and purification by
chromatography or recrystallization affords the final 6-heterocyclic substituted 2-
aminoquinoline product.

Synthesis Workflow Diagram

The logical flow of the sequential Buchwald-Hartwig amination is depicted below.
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Starting Material

6-Bromo-2-chloroquinoline

Step 1. C6-Amination

Cyclic Amine
Pd Catalyst / Ligand
Base (Cs2C03)

Sele¢tive Buchwald-Hartwig
Amination

Intermediate:

6-Cyclic-amino-2-chloroquinoline

Step 2: C2-Amination

LIHMDS (NHs equivalent)
Pd Catalyst / Ligand

Second Buchwald-Hartwig
Amination

Final Product:

6-Heterocyclic-2-aminoquinoline

Click to download full resolution via product page

Sequential Buchwald-Hartwig amination workflow.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b108063?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Biological Activities and Applications

Derivatives of 6-Chloroquinolin-2-amine have shown promise in several therapeutic areas,
including cancer, malaria, and as specific protein inhibitors. The quinoline core acts as a
versatile scaffold for developing targeted agents.[2][11]

Inhibition of Tec Src Homology 3 (SH3) Domain

Src homology 3 (SH3) domains are crucial protein-protein interaction modules involved in
cellular signaling, and their dysregulation is implicated in diseases like cancer.[10] Compounds
based on the 2-aminoquinoline scaffold have been identified as ligands for the SH3 domain of
the Tec protein-tyrosine kinase.

» Structure-Activity Relationship (SAR): Research has shown that adding 6-heterocyclic
substitutions to the 2-aminoquinoline core leads to ligands with significantly increased
binding affinity for the Tec SH3 domain compared to the parent 2-aminoquinoline compound.
[10] These derivatives represent some of the highest affinity ligands developed to date for
this target.[10]

Conceptual Signaling Pathway Inhibition

The diagram below illustrates the mechanism by which a 2-aminoquinoline derivative can act
as a competitive inhibitor, disrupting the interaction between an SH3 domain and its target
protein.
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Inhibition of SH3 protein-protein interaction.

Antimalarial Activity

The quinoline ring is the foundation for classic antimalarial drugs like chloroquine. Modern
research continues to explore this scaffold to combat drug-resistant malaria strains.[1] A
detailed structure-activity relationship study of 6-chloro-2-arylvinylquinolines has identified
compounds with potent, low-nanomolar activity against the chloroquine-resistant Dd2 strain of
Plasmodium falciparum.[1]
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Antiplasmodial

o Cytotoxicity o
Key Structural  Activity (ICso, Selectivity
Compound ) (HepG2, CCso,
Feature Dd2 strain, M) Index (SI)
nM) g
2- Low nanomolar
24 ) o > 20 > 200
Arylvinylquinoline  (potent)
Potent (6-fold High (4.8-fold
Tetramethylene ) )
92 increase vs. increase vs. -
linker
analog 81) analog 81)
o Promising in vitro
Styrylquinoline o
UCF501 and in vivo - -
lead o
activity
(Data

summarized from
a detailed study
on 2-
arylvinylquinoline
s. Specific values
are presented
qualitatively as
per the source
text to highlight
relationships.)[1]

These findings indicate that the 2-arylvinylquinoline class is a promising source of fast-acting

antimalarial drug leads with transmission-blocking potential.[1]

Anticancer Activity

Various chloroquinoline derivatives have been evaluated for their anticancer properties.[3][12]

The chlorine atom can enhance the lipophilicity and binding interactions of the molecule.

o N-alkylated 4-aminoquinoline derivatives have demonstrated potent activity against breast

cancer cell lines.[3]
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e Quinoline-selenium hybrids have also shown significant anticancer potential.[3]

o Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles, where 6-chloro analogs
were the most active, have been identified as potential antitumor agents.[12][13]

Compound ID Class Cell Line Activity Metric  Value
N-alkylated 4-

183a _ o MDA-MB-221 Glso 6.33 uM[3]
aminoquinoline
N-alkylated 4-

183a MCF-7 Glso 4.99 uM[3]

aminoquinoline

Quinoline- Various cancer
186a ) ) ] ICso 3.39 - 9.98 nM[3]
selenium hybrid lines

Conclusion and Future Outlook

6-Chloroquinolin-2-amine and its related compounds are a rich source of chemical diversity
for drug discovery. The synthetic versatility of the quinoline core, particularly through methods
like the Buchwald-Hartwig amination, allows for the creation of extensive libraries for screening.
Current research highlights their potential as highly specific SH3 domain inhibitors, next-
generation antimalarials effective against resistant strains, and potent anticancer agents.
Future work should focus on optimizing the pharmacokinetic and toxicological profiles of these
promising leads to translate their potent in vitro activity into clinically viable therapeutics. The
continued exploration of this privileged scaffold is poised to deliver novel drugs for treating a
range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Synthesis, Structure—Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-
arylvinylquinolines - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://www.mdpi.com/1420-3049/25/18/4321?type=check_update&version=1
https://www.mdpi.com/1420-3049/25/18/4321
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://www.benchchem.com/product/b108063?utm_src=pdf-body
https://www.benchchem.com/product/b108063?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7605213/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7605213/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nim.nih.gov]

3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for
drug discovery: A critical review - PMC [pmc.ncbi.nim.nih.gov]

4. chemuniverse.com [chemuniverse.com]
5. cymitquimica.com [cymitquimica.com]
6. 2-CHLOROQUINOLIN-6-AMINE CAS#: 238756-47-3 [m.chemicalbook.com]

7. 4-Chloroquinolin-2-amine | CO9H7CIN2 | CID 14067407 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. Compound 6-chloroquinolin-4-amine - Chemdiv [chemdiv.com]

9. 7-Chloroquinolin-6-amine | CO9H7CIN2 | CID 237126 - PubChem
[pubchem.ncbi.nim.nih.gov]

10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled
functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology
3 domain - PubMed [pubmed.nchbi.nlm.nih.gov]

11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related
analogs - PMC [pmc.ncbi.nim.nih.gov]

12. mdpi.com [mdpi.com]
13. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Review of 6-Chloroquinolin-2-amine and related
compounds in literature]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108063#review-of-6-chloroquinolin-2-amine-and-
related-compounds-in-literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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